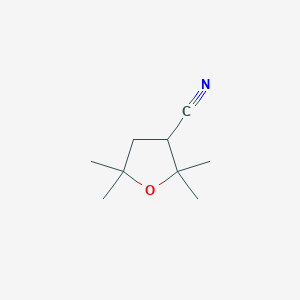

N-(3-fluorobenzyl)-1-(methoxyacetyl)-3-methylpiperidine-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-fluorobenzyl)-1-(methoxyacetyl)-3-methylpiperidine-3-carboxamide, also known as fentanyl analog, is a synthetic opioid that has gained significant attention in the scientific community due to its potential applications in research.

Scientific Research Applications

Enantioselective Synthesis and Medicinal Chemistry

Enantioselective Synthesis of Piperidines : The enantioselective synthesis of 2,3-disubstituted piperidines from (S)-methylpyroglutamate highlights a method for preparing piperidine derivatives, which could be structurally related or have synthetic parallels with N-(3-fluorobenzyl)-1-(methoxyacetyl)-3-methylpiperidine-3-carboxamide. This process involves the addition of Grignard reagents to N-methoxy-N-methylamide derived from (S)-methylpyroglutamate, leading to the formation of 1-benzyl-3-hydroxy-2-phenylpiperidine and its chloro analog. Such methodologies are crucial in the synthesis of complex molecules for medicinal chemistry applications, including potential analogs of the specified compound (Calvez, Chiaroni, & Langlois, 1998).

Metabolism and Disposition of HIV Integrase Inhibitors : A study on the metabolism and disposition of potent human immunodeficiency virus (HIV) integrase inhibitors using 19F-NMR spectroscopy provides insight into the metabolic fate and excretion of compounds related to N-(3-fluorobenzyl)-1-(methoxyacetyl)-3-methylpiperidine-3-carboxamide. This research could offer valuable information on the pharmacokinetics and potential interactions of similar compounds in biological systems, contributing to the development of new drugs for treating HIV (Monteagudo et al., 2007).

Electrochromic and Imaging Applications

Electrochromic Aromatic Polyamides : The synthesis and electrochromic properties of highly stable anodic electrochromic aromatic polyamides containing N,N,N',N'-tetraphenyl-p-phenylenediamine moieties are of interest. These materials, which include fluorinated and other functional groups, show promising applications in electrochromic devices due to their stability and color-changing properties under electrical stimulation. This research area could be relevant for developing new materials with improved performance for electronic and display applications (Liou & Chang, 2008).

Dopamine D2 Receptor Imaging with PET : The development of 18F-labeled benzamides for studying the dopamine D2 receptor with positron emission tomography (PET) presents a significant application in neuroscience research and diagnostic imaging. Compounds structurally related to N-(3-fluorobenzyl)-1-(methoxyacetyl)-3-methylpiperidine-3-carboxamide, particularly those containing fluorine-18, are valuable in PET imaging for investigating neurological disorders, enhancing our understanding of brain function and aiding in the diagnosis of conditions like Parkinson's disease and schizophrenia (Mach et al., 1993).

properties

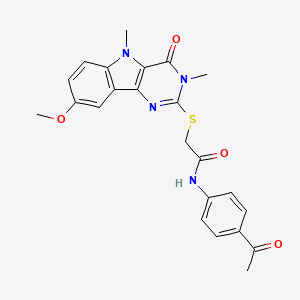

IUPAC Name |

N-(4-acetylphenyl)-2-(8-methoxy-3,5-dimethyl-4-oxopyrimido[5,4-b]indol-2-yl)sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N4O4S/c1-13(28)14-5-7-15(8-6-14)24-19(29)12-32-23-25-20-17-11-16(31-4)9-10-18(17)26(2)21(20)22(30)27(23)3/h5-11H,12H2,1-4H3,(H,24,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILIQHIVNAMCUIQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C)N(C4=C3C=C(C=C4)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(1-Morpholin-4-ylcyclobutyl)methyl]-N'-[3-(2-oxopiperidin-1-yl)phenyl]oxamide](/img/structure/B2800242.png)

![(E)-4-((4-fluorophenyl)sulfonyl)-N-(7-(prop-2-yn-1-yl)-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)butanamide](/img/structure/B2800244.png)

![(E)-2-cyano-3-[2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]pyrrol-3-yl]-N-(2,4,6-trimethylphenyl)prop-2-enamide](/img/structure/B2800248.png)

![1'-(2-(o-Tolyloxy)ethyl)spiro[[1,3]dioxane-2,3'-indolin]-2'-one](/img/structure/B2800257.png)

![N-[4-(trifluoromethoxy)phenyl]-1-{[3-(trifluoromethyl)phenyl]sulfonyl}-2-pyrrolidinecarboxamide](/img/structure/B2800264.png)

![Methyl[4-(pyrimidin-5-yl)but-3-en-1-yl]amine](/img/structure/B2800265.png)